molecular formula C9H6N2O5 B14264848 3-(2,4-Dinitrophenyl)prop-2-enal CAS No. 183018-46-4

3-(2,4-Dinitrophenyl)prop-2-enal

Cat. No.: B14264848
CAS No.: 183018-46-4
M. Wt: 222.15 g/mol
InChI Key: NOFZQFGFJQQHKH-UHFFFAOYSA-N
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Description

3-(2,4-Dinitrophenyl)prop-2-enal is an organic compound characterized by the presence of a dinitrophenyl group attached to a prop-2-enal moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitrophenyl)prop-2-enal typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as methanol and sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with adjustments made for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrophenyl)prop-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, hydrides, and other nucleophiles. Reaction conditions typically involve the use of solvents like methanol and acidic or basic catalysts to promote the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reactions with Grignard reagents can yield alcohols, while conjugate additions can produce enolate intermediates that tautomerize back to carbonyl compounds .

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitrophenyl)prop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. In biological systems, it can function as a protonophore, shuttling protons across membranes and disrupting the proton gradient, which affects ATP production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dinitrophenyl)prop-2-enal is unique due to its combination of the dinitrophenyl group and the prop-2-enal moiety, which imparts distinct reactivity and applications in various fields of research and industry.

Properties

CAS No.

183018-46-4

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

3-(2,4-dinitrophenyl)prop-2-enal

InChI

InChI=1S/C9H6N2O5/c12-5-1-2-7-3-4-8(10(13)14)6-9(7)11(15)16/h1-6H

InChI Key

NOFZQFGFJQQHKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=CC=O

Origin of Product

United States

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